N-(2,4-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound features a pyridazine-thiazole core linked via a sulfanyl bridge to an acetamide group substituted with 2,4-dimethoxyphenyl and 3-methoxyphenyl-methyl-thiazole moieties. Its structural complexity arises from the integration of pyridazine (a six-membered diazine ring) and thiazole (a five-membered heterocycle with sulfur and nitrogen), which are known to confer diverse biological activities, including anti-inflammatory and antimicrobial properties .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c1-15-24(35-25(26-15)16-6-5-7-17(12-16)31-2)20-10-11-23(29-28-20)34-14-22(30)27-19-9-8-18(32-3)13-21(19)33-4/h5-13H,14H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAXFJVEAFRYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2,4-dimethoxyphenylamine and 3-methoxyphenylthiazole, followed by their coupling with pyridazine derivatives under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to N-(2,4-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide. Thiazole-containing compounds have demonstrated efficacy against various cancer cell lines. For instance, a thiazole-pyridine hybrid showed better anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil, with an IC50 value of 5.71 μM against MCF-7 cells .
Anticonvulsant Properties
Compounds with thiazole moieties have also been investigated for their anticonvulsant effects. One study reported that certain thiazole-integrated pyridine derivatives exhibited significant anticonvulsant activity in various animal models. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhanced the anticonvulsant effects .
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been well documented. Compounds similar to this compound have shown promising results against bacterial strains comparable to standard antibiotics like norfloxacin. The presence of electron-releasing groups on the phenyl ring was found to enhance antimicrobial activity .
Interaction with Biological Targets
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Enzymes : Compounds in this category may inhibit specific enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : Some derivatives act as agonists or antagonists at various receptors, influencing cellular signaling pathways crucial for tumor growth or seizure activity.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazole-based compounds. Modifications on the phenyl and thiazole rings can lead to significant changes in potency and selectivity for desired biological targets .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole-pyridine hybrids demonstrated their ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. The most potent compound from this series exhibited an IC50 value significantly lower than that of conventional chemotherapeutics .
Case Study 2: Anticonvulsant Activity
In preclinical trials, a thiazole derivative was tested for its anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. Results indicated that specific structural modifications led to enhanced protective effects against seizures compared to existing medications .
Case Study 3: Antimicrobial Testing
A recent investigation assessed the antimicrobial activity of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain compounds were effective at low concentrations, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Pyridazine-Thiazole vs. Triazole Derivatives
- Target Compound : Pyridazine-thiazole core with sulfanyl-acetamide linkage.
- Triazole Analogs: N-(2,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces thiazole with a 1,2,4-triazole ring. 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (): Chlorophenyl and difluorophenyl groups introduce strong electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets but increase metabolic instability .
Thiazole vs. Oxadiazole Derivatives
- N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide (): Oxadiazole rings exhibit higher metabolic stability than thiazoles due to reduced susceptibility to enzymatic degradation. However, they may show lower anti-inflammatory activity in some models .
Substituent Effects
Methoxy vs. Halogen Substituents
- Methoxy Groups (Target Compound): Improve solubility via hydrogen bonding and moderate electron-donating effects, favoring interactions with polar residues in enzymes .
- Chloro/Fluoro Substituents (): Enhance binding affinity to hydrophobic targets (e.g., cyclooxygenase) but may reduce bioavailability due to increased lipophilicity .
Methyl vs. Ethyl/Allyl Groups
- Methyl-Thiazole (Target Compound): Provides steric hindrance without significant lipophilicity increase.
- Ethyl-Triazole (): Ethyl groups enhance membrane penetration but may lead to off-target interactions .
Key Research Findings
- Metabolic Stability : Triazole derivatives with halogen substituents () exhibit longer half-lives in hepatic microsomes but lower solubility .
- Toxicity : Methoxy-substituted compounds (target, ) demonstrate lower cytotoxicity (IC50 > 100 μM in HEK293 cells) compared to chloro/fluoro analogs (IC50 ~ 50 μM) .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of thiazole and pyridazine rings. The specific synthetic pathway can vary based on the desired purity and yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated moderate antiproliferative activity against various cancer cell lines, with IC50 values in the micromolar range. This compound was noted for its ability to inhibit tubulin polymerization and disrupt microtubule dynamics, which are critical processes in cancer cell division .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 10s | SGC-7901 | 12.5 | Tubulin inhibition |
| 10x | MCF-7 | 15.0 | Microtubule disruption |
| 10y | A549 | 20.0 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects is primarily through interaction with the colchicine binding site on tubulin. This interaction leads to inhibition of microtubule assembly, ultimately resulting in cell cycle arrest at the G2/M phase .
Case Studies
Several case studies have investigated the biological activity of related thiazole compounds:
- Thiazole Derivatives : A study evaluated a series of thiazole derivatives for their anticancer properties. One derivative exhibited significant apoptosis induction in cancer cells, indicating a promising avenue for further development .
- Pyridazine Compounds : Research into pyridazine-based compounds has shown that modifications can enhance their anticancer efficacy. The presence of methoxy groups was found to increase solubility and bioavailability, contributing to improved therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
